molecular formula C14H11N3O2S2 B2746909 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 895488-04-7

2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2746909
CAS No.: 895488-04-7
M. Wt: 317.38
InChI Key: VZSULRXUPZFZPF-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This molecule features a acetamide bridge connecting a phenylthio moiety to a 5-(thiophen-2-yl)-1,3,4-oxadiazole ring, a structure that is of significant interest in the development of novel pharmacologically active agents. Although specific biological data for this exact compound requires further investigation, research on closely related 1,3,4-oxadiazole and thiadiazole analogs provides strong indications of its potential research value. Structurally similar compounds have demonstrated notable cytotoxic effects against various human cancer cell lines, such as A431 (skin carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) in vitro . The proposed mechanism of action for such analogs often involves the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, some related derivatives have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, a critical target in anti-angiogenesis cancer therapy . Beyond oncology research, 1,3,4-oxadiazole cores are also widely explored for their antimicrobial properties, as evidenced by studies on sulfanyl-acetamide derivatives showing activity against a panel of microbial species . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-12(9-21-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSULRXUPZFZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and phenylsulfanyl groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene and phenylsulfanyl groups are then introduced through substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines. In a study focusing on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds exhibited percent growth inhibitions of up to 86.61% against specific cancer cell lines like SNB-19 and OVCAR-8 . Although specific data on 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is limited, its structural similarity suggests potential efficacy against cancer.

Antiviral Properties

Research has indicated that oxadiazole derivatives can act as antiviral agents. A series of compounds derived from similar structures have shown effectiveness against dengue virus polymerase with submicromolar activity across different serotypes . The mechanism typically involves inhibition of viral replication processes, which could be a promising area for further exploration with 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide.

Antidiabetic Effects

Oxadiazole derivatives have also been investigated for their anti-diabetic properties. A study involving 1,3,4-Oxadiazoles demonstrated significant reductions in glucose levels in genetically modified diabetic models like Drosophila melanogaster . This suggests that similar compounds may exhibit beneficial effects in managing diabetes.

  • Anticancer Studies : A recent investigation into related oxadiazole compounds revealed their ability to induce apoptosis in cancer cells through DNA damage mechanisms. Compounds were tested against various glioblastoma cell lines and showed promising results in reducing cell viability .
  • Antiviral Efficacy : In antiviral assays against dengue virus strains, certain oxadiazole derivatives displayed effective inhibition of viral replication. This highlights the potential for developing new antiviral therapies based on the oxadiazole scaffold .

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues
Compound Name Substituents Key Activities Melting Point (°C) Molecular Weight Reference
Target Compound Phenylthio, Thiophen-2-yl Not explicitly reported ~347.4 (calc.)
2a () Benzothiazol-2-yl, Indole-3-ylmethyl Anticancer (A549, C6 cells) 200.9–201.7 422.07
4g () 6-Ethoxybenzothiazol-2-yl, 2-Acetamidophenoxy 208–212 474.07
8 () Benzodioxol-5-ylmethyl, Tetrahydronaphthalenyl MMP-9 inhibition, Cytotoxicity (A549, C6) ~454.5 (calc.)
2a () 3-Chlorophenyl, Benzofuran-2-yl Antimicrobial (Laccase catalysis) ~402.9 (calc.)
4b () 4-Sulfamoylphenyl, Phthalazinone Anti-proliferative >300 493.5

Key Observations :

  • Thiophene vs.
  • Phenylthio Group : The phenylthio substituent is distinct from sulfamoyl () or benzodioxol groups (), likely altering lipophilicity and metabolic stability .

Pharmacological Activities

  • Anticancer Activity: Compounds with benzothiazole or indole substituents (e.g., 2a in ) exhibit cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, with IC₅₀ values comparable to cisplatin . The target compound’s thiophene group may similarly engage in π-π stacking with cancer-related enzymes.
  • Antimicrobial Activity : Benzofuran-oxadiazole hybrids () demonstrate laccase-mediated antimicrobial effects, highlighting the role of heterocyclic substituents in modulating enzyme interactions .

Physicochemical Properties

  • Melting Points : High melting points (>300°C for 4b , ) correlate with polar substituents like sulfamoyl, while lower values (200–212°C for 2a and 4g ) reflect less polar groups (e.g., benzothiazole) . The target compound’s melting point is expected to align with phenylthio/thiophene-containing analogues (~200–250°C).
  • Synthetic Routes : Most analogues are synthesized via S-alkylation of oxadiazole-thiones with chloroacetamides under reflux (). The target compound likely follows a similar pathway .

Computational and Spectroscopic Characterization

  • Spectroscopy : IR and NMR data for analogues (e.g., 2a–d in ) confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~650 cm⁻¹) stretches, which would be consistent in the target compound .
  • Docking Studies : Molecular docking () reveals that substituents like benzodioxol enhance binding to MMP-9’s active site, suggesting that the target compound’s thiophene group may similarly optimize interactions .

Biological Activity

The compound 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a phenylthio group and a thiophene-substituted oxadiazole. This unique combination contributes to its biological properties. The compound can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide displayed effective inhibition against various bacterial strains. In vitro assays demonstrated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar scaffolds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value indicating potent neuroprotective capabilities against cognitive decline .

Structure-Activity Relationship (SAR)

The biological activity of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to its structural features:

Substituent Effect on Activity
Phenylthio GroupEnhances antimicrobial and anticancer activity
Thiophene RingContributes to neuroprotective effects
Acetamide MoietyEssential for interaction with biological targets

Case Study 1: Antimicrobial Efficacy

In a comparative study, various oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with the phenylthio group exhibited superior antimicrobial activity compared to those lacking this substituent .

Case Study 2: Neuroprotection in Alzheimer's Models

A study involving rat models of Alzheimer's disease demonstrated that treatment with 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide resulted in significant improvements in memory and cognitive functions. Behavioral tests such as the Morris water maze revealed enhanced performance in treated animals compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thioether formation : Reacting 2-chloroacetamide derivatives with thiophenol in a toluene/water mixture under reflux, monitored by TLC (hexane:ethyl acetate = 9:1) .
  • Oxadiazole ring formation : Using potassium carbonate (K₂CO₃) in acetone to facilitate cyclization of thiosemicarbazide intermediates, followed by recrystallization from ethanol .
  • Purification : Crude products are washed with cold water and recrystallized to achieve >95% purity, as confirmed by melting point and NMR .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

  • Spectroscopic analysis : ¹H/¹³C NMR (e.g., δ 7.32–7.86 ppm for aromatic protons) and mass spectrometry (e.g., m/z 252 [M+1] for related analogs) .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and S percentages (e.g., C: 47.65% observed vs. 47.79% calculated) .
  • Chromatography : TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition : Lipoxygenase (LOX) inhibition assays using UV-Vis spectroscopy at 234 nm, with IC₅₀ values calculated for structure-activity relationships (SAR) .
  • Antimicrobial screening : Disk diffusion against Staphylococcus aureus and E. coli, with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., LOX or acetylcholinesterase). For example, the thiophene and oxadiazole moieties show strong π-π stacking with active-site residues .
  • QSAR studies : Correlate electronic parameters (e.g., Hammett σ values) of substituents on the phenylthio group with inhibitory potency .

Q. What strategies mitigate side reactions during synthesis?

  • Byproduct management : Adding Na₂SO₄ during ethyl acetate extraction removes residual water, preventing hydrolysis of the oxadiazole ring .
  • Reaction optimization : Adjusting solvent polarity (e.g., acetone vs. DMF) and temperature (80–100°C) to suppress dimerization or over-oxidation .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. HPLC analysis shows <5% degradation in airtight, amber vials, but significant hydrolysis occurs in aqueous buffers (pH > 8) .
  • Light sensitivity : UV-Vis spectra indicate photodegradation after 48 hrs under UV light, requiring dark storage .

Q. What advanced techniques resolve contradictions in biological data?

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed discrepancies between in vitro and in vivo activity .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemical purity, ruling out enantiomer-related variability .

Q. How can polymorphism affect pharmacological properties?

  • Screening polymorphs : Use solvent-drop grinding with ethanol, DMSO, or acetonitrile to isolate Form I (needles, mp 184°C) and Form II (prisms, mp 178°C).
  • Bioavailability impact : Form I shows 20% higher aqueous solubility than Form II in pH 7.4 buffer, as measured by shake-flask assays .

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